molecular formula C13H14N2OS B2389156 N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 304895-11-2

N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2389156
CAS No.: 304895-11-2
M. Wt: 246.33
InChI Key: LAVFPFOJUNCKMN-UHFFFAOYSA-N
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Description

N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common structural element in a wide range of bioactive molecules and approved drugs . Its aromaticity and the presence of both hydrogen bond acceptor and donor sites contribute to its significant potential for interacting with various biological targets . This particular derivative is functionalized with a 3-methylbenzyl group at the 5-position of the thiazole ring and an acetamide group at the 2-position. Compounds based on the thiazole structure have demonstrated a diverse spectrum of pharmacological activities in research settings, making them a subject of continuous interest. These activities include anticonvulsant , antibacterial, antifungal, and anticancer effects . The structural similarity of N-substituted acetamide thiazoles to the lateral chain of natural benzylpenicillin further underscores their relevance in the development of new therapeutic agents . The specific substitution pattern on this molecule suggests it may be a valuable intermediate or candidate for investigating pathways relevant to central nervous system (CNS) disorders, infectious diseases, or oncology. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12-8-14-13(17-12)15-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVFPFOJUNCKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with 3-Methylphenylmethyl Group: The thiazole ring is then subjected to a Friedel-Crafts alkylation reaction with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to the presence of the thiazole moiety, which is known for its pharmacological properties. Studies have indicated that derivatives of thiazole compounds can possess:

  • Anticancer Activity : Research has shown that thiazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide have demonstrated cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells .
  • Anticonvulsant Properties : The thiazole scaffold is associated with anticonvulsant activity. Compounds derived from this structure have been tested in animal models and shown to be effective in reducing seizure activity, indicating their potential use in treating epilepsy .
  • Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of thiazole derivatives similar to this compound, a series of compounds were synthesized and tested against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like doxorubicin. Notably, derivatives with specific substituents showed enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy .

Case Study 2: Anticonvulsant Activity Assessment

Another study focused on the anticonvulsant properties of thiazole-based compounds. In vivo tests were conducted using models induced with seizures. The results demonstrated that some synthesized compounds were more effective than traditional anticonvulsants such as valproic acid, showcasing their potential for further development as treatments for epilepsy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in various cancer cell lines
AnticonvulsantReduces seizure activity in animal models
Anti-inflammatoryPotential use in treating inflammatory diseases

Mechanism of Action

The mechanism of action of N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogs with Aryl-Substituted Thiazole-Acetamide Scaffolds

Compound 9d: N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide
  • Structure : Differs by a 4-methylphenyl group instead of 3-methylbenzyl at the thiazole’s 5-position.
  • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition, with characterization by NMR and elemental analysis .
  • Key Differences : The para-methyl substituent on the phenyl ring may reduce steric hindrance compared to the meta-substituted benzyl group in the target compound.
SirReal2 (N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)
  • Structure : Features a bulkier naphthalen-1-ylmethyl group at the thiazole’s 5-position.
  • Activity : A potent SIRT2 inhibitor (IC₅₀ = 0.5 µM), highlighting the impact of aromatic bulk on sirtuin inhibition .
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)
  • Structure : Substituted with a polar 4-hydroxy-3-methoxyphenyl group.
  • Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 mM for COX-1; 11.65 mM for COX-2) with anti-inflammatory effects .
  • Comparison : The absence of polar groups in the target compound may reduce COX affinity but improve membrane permeability.

Analogs with Modified Heterocyclic Cores

Compound 7d (2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide)
  • Structure : Replaces thiazole with a thiadiazole core and incorporates a pyridinyl moiety.
  • Activity : Exhibited cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in anticancer assays .
  • Comparison : The thiazole core in the target compound may confer different electronic properties, affecting DNA intercalation or kinase inhibition.

Analogs with Varied Substituent Patterns

N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
  • Structure: Contains a 4-methoxybenzyl group and a trifluoromethylphenoxy side chain.
  • Key Differences : The electron-withdrawing CF₃ group enhances metabolic stability, while the methoxy group increases polarity .

Comparative Data Table

Compound Name Substituent (Thiazole 5-position) Core Structure Key Biological Activity Reference
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide 3-methylbenzyl Thiazole Not reported N/A
Compound 9d 4-methylphenyl Thiazole Enzyme binding (docking studies)
SirReal2 Naphthalen-1-ylmethyl Thiazole SIRT2 inhibition (IC₅₀ = 0.5 µM)
Compound 6a 4-hydroxy-3-methoxyphenyl Thiazole COX-1/COX-2 inhibition
Compound 7d Pyridinyl-thiadiazole Thiadiazole Anticancer (IC₅₀ = 1.8 µM)

Biological Activity

N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C13H13N2OSC_{13}H_{13}N_2OS with a molecular weight of 280.77 g/mol. It is characterized by the presence of a thiazole ring, which is known for its versatile biological activities.

1. Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit substantial anticancer properties. A study highlighted that related compounds showed high cytotoxic activity against various cancer cell lines, including colon cancer (GI50 values between 0.41–0.69 μM), melanoma (GI50 values from 0.48–13.50 μM), and ovarian cancer (GI50 values from 0.25–5.01 μM) . The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole structure can enhance anticancer efficacy.

Table 1: Anticancer Activity of Related Thiazole Derivatives

CompoundCancer TypeGI50 (μM)
N-(1,3-thiazol-2-yl)-2-(3-methylphenyl)-acetamideColon Cancer0.41–0.69
N-(1,3-thiazol-2-yl)-2-(3-methylphenyl)-acetamideMelanoma0.48–13.50
N-(1,3-thiazol-2-yl)-2-(3-methylphenyl)-acetamideOvarian Cancer0.25–5.01

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . For instance, a related compound demonstrated zones of inhibition against Staphylococcus aureus and Chromobacterium violaceum, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20.5 ± 0.4
Chromobacterium violaceum17.0 ± 0.3
Standard Drug (Streptomycin)36.6 ± 0.3 (S. aureus)
29.1 ± 0.2 (C. violaceum)

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Target Interaction : Thiazole derivatives often interact with specific cellular targets, leading to alterations in cellular processes that result in their observed biological activities .
  • Biochemical Pathways : These compounds may influence various biochemical pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects .

Case Studies

Several case studies have illustrated the effectiveness of thiazole derivatives in clinical settings:

  • Cytotoxicity Studies : A comprehensive screening of thiazole derivatives against multiple cancer cell lines revealed promising results, with certain compounds showing IC50 values lower than established chemotherapeutics like doxorubicin .
  • In Vivo Efficacy : Animal studies have indicated that specific thiazole derivatives exhibit significant antitumor activity without the adverse effects commonly associated with traditional chemotherapy .

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